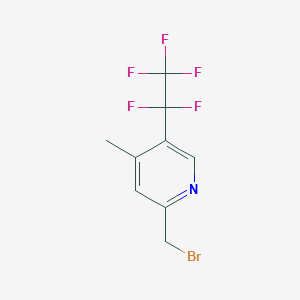
2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine is an organic compound with the molecular formula C8H7BrF5N. This compound is characterized by the presence of a bromomethyl group, a methyl group, and a pentafluoroethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine typically involves the bromination of 4-methyl-5-pentafluoroethylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 4-methyl-5-pentafluoroethylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The pentafluoroethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring.
Comparación Con Compuestos Similares
2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
4-Bromomethyl-2-methylpyridine: Similar in structure but lacks the pentafluoroethyl group.
Uniqueness: 2-Bromomethyl-4-methyl-5-pentafluoroethylpyridine is unique due to the presence of both a bromomethyl group and a pentafluoroethyl group on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C9H7BrF5N |
|---|---|
Peso molecular |
304.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H7BrF5N/c1-5-2-6(3-10)16-4-7(5)8(11,12)9(13,14)15/h2,4H,3H2,1H3 |
Clave InChI |
NYLHFSXYORFMIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(C(F)(F)F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


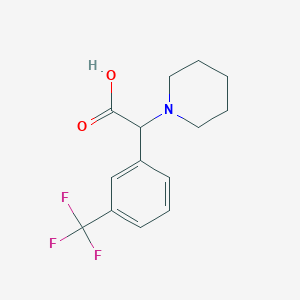
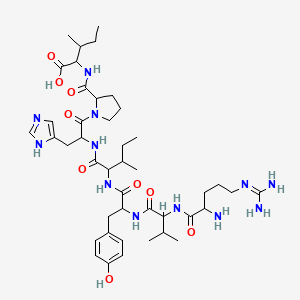
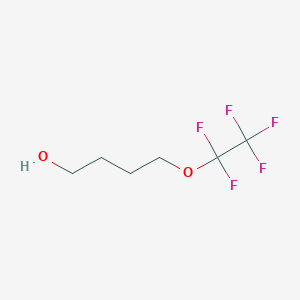
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)

![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

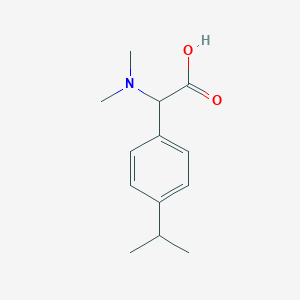

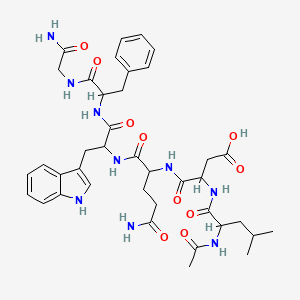
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
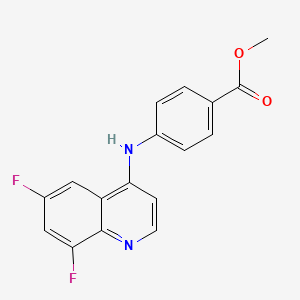
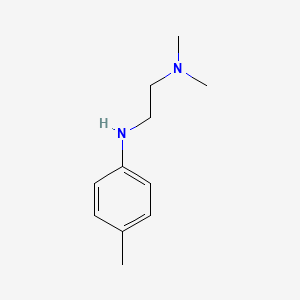
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
